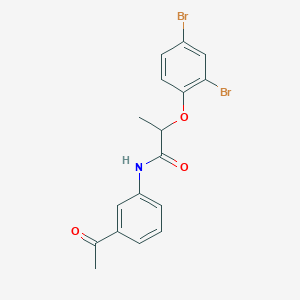![molecular formula C21H17ClN2O2 B309280 4-chloro-N-[4-(3-toluidinocarbonyl)phenyl]benzamide](/img/structure/B309280.png)
4-chloro-N-[4-(3-toluidinocarbonyl)phenyl]benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-chloro-N-[4-(3-toluidinocarbonyl)phenyl]benzamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is commonly known as TCB-2 and belongs to the family of phenethylamines. TCB-2 is a synthetic compound that can be synthesized using various methods.
Mecanismo De Acción
The mechanism of action of TCB-2 involves binding to the serotonin 5-HT2A receptor and activating it. This activation leads to the release of various neurotransmitters such as dopamine, norepinephrine, and acetylcholine. TCB-2 also acts as a partial agonist at the dopamine D2 receptor, which further enhances its effects.
Biochemical and Physiological Effects:
TCB-2 has been shown to have various biochemical and physiological effects. It has been shown to induce hallucinations, altered perception, and changes in mood. TCB-2 has also been shown to increase heart rate, blood pressure, and body temperature. These effects are similar to those observed with other hallucinogenic compounds such as LSD and psilocybin.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
TCB-2 has several advantages as a research tool. It is a synthetic compound, which allows for greater control over its purity and dosage. TCB-2 is also highly selective for the serotonin 5-HT2A receptor, which makes it a valuable tool for studying the role of this receptor in various physiological processes. However, TCB-2 has certain limitations as well. Its effects are highly variable and depend on various factors such as dosage, route of administration, and individual variability. TCB-2 is also a controlled substance in many countries, which limits its availability for research purposes.
Direcciones Futuras
There are several future directions for research on TCB-2. One potential application is in the treatment of various psychiatric disorders such as depression and anxiety. TCB-2 has been shown to have antidepressant and anxiolytic effects in animal models, which suggests that it may have similar effects in humans. Another potential application is in the study of the role of the serotonin 5-HT2A receptor in various physiological processes such as learning and memory. TCB-2 can be used as a tool to selectively activate this receptor and study its effects. Finally, TCB-2 can be used as a model compound for the development of new hallucinogenic compounds with improved safety and efficacy profiles.
Conclusion:
In conclusion, TCB-2 is a synthetic compound that has gained significant attention in scientific research due to its potential applications in various fields. It has been extensively studied for its effects on the serotonin 5-HT2A receptor and its potential applications in the treatment of various psychiatric disorders. TCB-2 has several advantages as a research tool, but also has certain limitations. There are several future directions for research on TCB-2, which may lead to the development of new treatments for various disorders and a better understanding of the role of the serotonin 5-HT2A receptor in physiological processes.
Métodos De Síntesis
The synthesis of TCB-2 involves the reaction of 4-chlorobenzoic acid with 3-toluidine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC). The resulting product is then reacted with 4-(3-toluidinocarbonyl)phenylamine to obtain TCB-2. The purity of TCB-2 can be improved by recrystallization.
Aplicaciones Científicas De Investigación
TCB-2 has been extensively studied for its potential applications in scientific research. It has been shown to have a high affinity for the serotonin 5-HT2A receptor, which plays a crucial role in various physiological processes such as mood regulation, cognition, and perception. TCB-2 has also been shown to have a moderate affinity for the dopamine D2 receptor.
Propiedades
Nombre del producto |
4-chloro-N-[4-(3-toluidinocarbonyl)phenyl]benzamide |
|---|---|
Fórmula molecular |
C21H17ClN2O2 |
Peso molecular |
364.8 g/mol |
Nombre IUPAC |
4-[(4-chlorobenzoyl)amino]-N-(3-methylphenyl)benzamide |
InChI |
InChI=1S/C21H17ClN2O2/c1-14-3-2-4-19(13-14)24-21(26)16-7-11-18(12-8-16)23-20(25)15-5-9-17(22)10-6-15/h2-13H,1H3,(H,23,25)(H,24,26) |
Clave InChI |
WTXFZRZEHBMOBD-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC=C1)NC(=O)C2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)Cl |
SMILES canónico |
CC1=CC(=CC=C1)NC(=O)C2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-chloro-3-[(2-ethylhexanoyl)amino]-N-isopentylbenzamide](/img/structure/B309197.png)
![N-(2-ethoxyphenyl)-3-[(2-ethylhexanoyl)amino]benzamide](/img/structure/B309198.png)
![Propyl 5-[(2-ethylhexanoyl)amino]-2-hydroxybenzoate](/img/structure/B309200.png)
![Methyl 4-chloro-3-[(2-ethylhexanoyl)amino]benzoate](/img/structure/B309201.png)
![3-[(2-ethylhexanoyl)amino]-N-(4-methoxyphenyl)benzamide](/img/structure/B309202.png)
![4-chloro-3-[(2-ethylhexanoyl)amino]-N-(4-fluorophenyl)benzamide](/img/structure/B309204.png)
![4-chloro-N-phenyl-3-[(3-phenylpropanoyl)amino]benzamide](/img/structure/B309205.png)
![4-chloro-N-isopentyl-3-[(3-phenylpropanoyl)amino]benzamide](/img/structure/B309209.png)
![N-(3-methylphenyl)-3-[(3-phenylpropanoyl)amino]benzamide](/img/structure/B309213.png)
![4-chloro-N-(4-methyl-2-pyridinyl)-3-[(3-phenylpropanoyl)amino]benzamide](/img/structure/B309214.png)
![4-chloro-N-(2-phenylethyl)-3-[(3-phenylpropanoyl)amino]benzamide](/img/structure/B309215.png)
![N-{3-[(2-ethoxyanilino)carbonyl]phenyl}isonicotinamide](/img/structure/B309218.png)

![Propyl 5-[(2-fluorobenzoyl)amino]-2-hydroxybenzoate](/img/structure/B309220.png)